
3-Ethynyl-4-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-4-methylthiophene is an organic compound with the chemical formula C8H6S. This compound features a unique structure that makes it a valuable target for research in various fields. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylthiophene can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and alkynes . Another method involves the metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or potassium ethyl xanthate, providing substituted thiophenes in good yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity. Additionally, environmentally sustainable strategies, such as the use of base-free generation of trisulfur radical anions, are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and iodine are employed under mild conditions.
Major Products Formed:
Applications De Recherche Scientifique
3-Ethynyl-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 3-Ethynyl-4-methylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The compound’s unique structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound, known for its aromaticity and diverse applications.
2-Ethynylthiophene: A similar compound with an ethynyl group at the 2-position.
4-Methylthiophene: A derivative with a methyl group at the 4-position.
Uniqueness: 3-Ethynyl-4-methylthiophene stands out due to the presence of both an ethynyl group and a methyl group on the thiophene ring.
Propriétés
Formule moléculaire |
C7H6S |
|---|---|
Poids moléculaire |
122.19 g/mol |
Nom IUPAC |
3-ethynyl-4-methylthiophene |
InChI |
InChI=1S/C7H6S/c1-3-7-5-8-4-6(7)2/h1,4-5H,2H3 |
Clé InChI |
BFYOLYKNPDKMQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


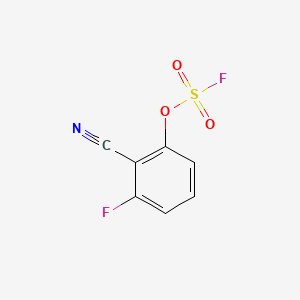
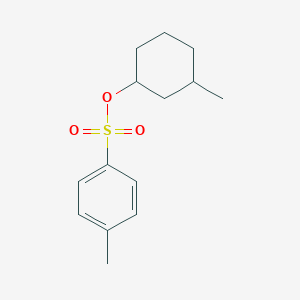
![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
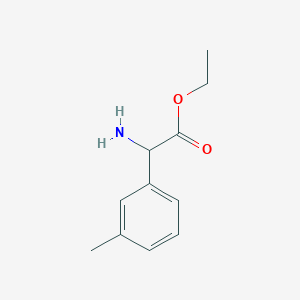
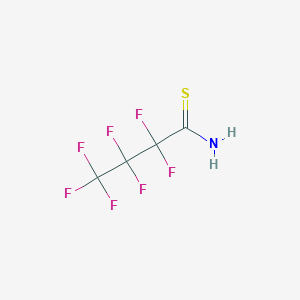
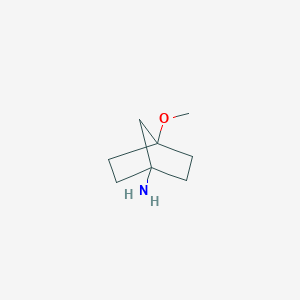
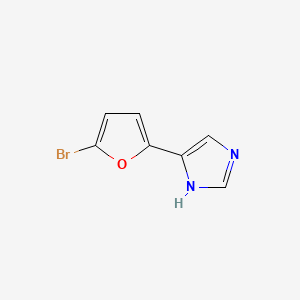
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)




![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
